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Compound of Interest

Compound Name: Acetoximebenzoate

Cat. No.: B15252623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Acetoxime

benzoate, a molecule of interest in various chemical and pharmaceutical research fields. The

following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This

document is intended to serve as a core reference for the characterization and analysis of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Acetoxime benzoate

reveal key structural features.

¹H NMR Spectral Data
The ¹H NMR spectrum of Acetoxime benzoate was acquired on a BRUKER AC-300 instrument.

[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.4-8.1 Multiplet 5H
Aromatic protons

(C₆H₅)

~2.2 Singlet 6H
Methyl protons (2 x

CH₃)

Note: Precise chemical shifts and coupling constants for the aromatic protons can vary

depending on the solvent and experimental conditions. The two methyl groups are chemically

equivalent and thus appear as a single peak.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm) Assignment

~164 Carbonyl carbon (C=O)

~155 Imine carbon (C=N)

~128-133 Aromatic carbons (C₆H₅)

~21 Methyl carbons (2 x CH₃)

Note: The assignments are based on typical chemical shift ranges for the respective functional

groups.

Infrared (IR) Spectroscopy
The IR spectrum of Acetoxime benzoate, obtained using a CAPILLARY CELL: MELT (LIQUID

PHASE) technique, highlights the presence of key functional groups.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O stretch (ester)

~1640 Medium C=N stretch (imine)

~1600, 1450 Medium-Weak C=C stretch (aromatic)

~1270 Strong C-O stretch (ester)

~3060 Weak C-H stretch (aromatic)

~2980 Weak C-H stretch (aliphatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and structural

elucidation.

m/z Relative Intensity Proposed Fragment

177 [M]⁺ Molecular Ion (C₁₀H₁₁NO₂)

105 Base Peak [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

122 Medium [M - C₃H₅N]⁺

The fragmentation pattern is characteristic of a benzoate ester, with the base peak at m/z 105

corresponding to the stable benzoyl cation.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Acetoxime benzoate.
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Materials:

Acetoxime benzoate sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

NMR Spectrometer (e.g., Bruker 300 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Acetoxime benzoate in ~0.6 mL of

CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the spectrum using a standard pulse sequence.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
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¹³C NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.

Acquire the spectrum using a proton-decoupled pulse sequence.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

IR Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of liquid Acetoxime benzoate.

Materials:

Acetoxime benzoate sample (liquid)

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone or other suitable solvent for cleaning

Procedure:

Instrument Preparation: Ensure the FTIR spectrometer is powered on and the sample

compartment is clean.

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Application: Place a small drop of liquid Acetoxime benzoate onto the center of one

salt plate.

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.
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Data Acquisition: Place the salt plate assembly into the sample holder in the spectrometer's

beam path.

Spectrum Collection: Acquire the IR spectrum over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, carefully separate the salt plates and clean them thoroughly with a

suitable solvent like acetone, then return them to a desiccator.

Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of Acetoxime

benzoate.

Materials:

Acetoxime benzoate sample

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

Vials and syringes

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

Sample Preparation: Prepare a dilute solution of Acetoxime benzoate (e.g., 1 mg/mL) in a

volatile organic solvent.

GC-MS Instrument Setup:

Set the GC oven temperature program to ensure good separation of the analyte from any

impurities. A typical program might start at a low temperature and ramp up to a higher

temperature.
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Set the injector temperature and transfer line temperature to ensure volatilization without

decomposition.

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

Use electron ionization (EI) at a standard energy of 70 eV.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Data Acquisition: The GC will separate the components of the sample, and the eluting

compounds will be introduced into the mass spectrometer for ionization and analysis. The

mass spectrometer will record the mass spectra of the compounds as they elute from the GC

column.

Data Analysis:

Identify the peak corresponding to Acetoxime benzoate in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and analyze the fragmentation pattern to identify

characteristic fragment ions.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for NMR, IR, and GC-MS spectral analysis.
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Caption: Logical relationship between spectral data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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